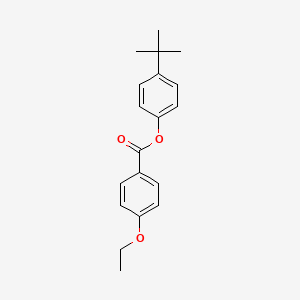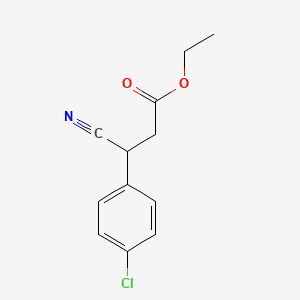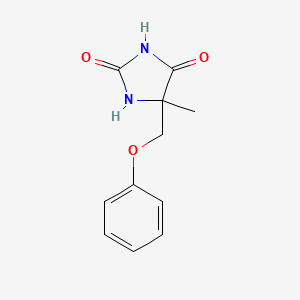
7-Ethylidenetridecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-乙基亚甲基十三烷是一种有机化合物,化学式为C15H30。它是一种属于烷烃家族的烃,其特征在于长碳链,在第七个碳位置连接有乙基亚甲基基团。
准备方法
合成路线和反应条件: 7-乙基亚甲基十三烷的合成通常涉及十三烷与乙基亚甲基衍生物的烷基化。一种常见的方法是傅克烷基化反应,其中十三烷与乙基亚甲基氯在路易斯酸催化剂(如三氯化铝(AlCl3))的存在下反应。反应在无水条件下进行,以防止催化剂的水解。
工业生产方法: 在工业规模上,7-乙基亚甲基十三烷的生产可以通过较大烃的催化裂化,然后进行选择性加氢来实现。这种方法可以有效地生产大量适合商业应用的化合物。
反应类型:
氧化: 7-乙基亚甲基十三烷可以进行氧化反应,通常形成醇、醛或羧酸,具体取决于反应条件和使用的氧化剂。
还原: 还原反应可以通过分解乙基亚甲基基团将7-乙基亚甲基十三烷转化为更简单的烷烃。
取代: 该化合物可以参与取代反应,其中乙基亚甲基基团可以被其他官能团(如卤素或羟基)取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 通常使用钯催化剂(Pd/C)存在下的氢气(H2)。
取代: 卤化可以用卤素(Cl2,Br2)在紫外光下或在自由基引发剂存在下进行。
主要形成的产物:
氧化: 形成7-乙基亚甲基-1-十三醇、7-乙基亚甲基-1-十三醛或7-乙基亚甲基-1-十三酸。
还原: 形成十三烷和乙烷。
取代: 形成7-氯十三烷或7-溴十三烷。
科学研究应用
7-乙基亚甲基十三烷在科学研究中具有多种应用:
化学: 用作烃反应性和催化研究中的模型化合物。
生物学: 研究其作为信号分子或代谢中间体在生物系统中的潜在作用。
医学: 由于其疏水性及其与脂质膜相互作用的能力,探索其在药物递送系统中的潜在应用。
工业: 用于生产特种化学品,并作为合成更复杂有机分子的前体。
作用机制
7-乙基亚甲基十三烷发挥作用的机制取决于具体的应用。在化学反应中,其反应性受乙基亚甲基基团的存在的影响,该基团可以作为亲电或亲核攻击的位点。在生物系统中,它可能与脂质膜或蛋白质相互作用,影响其结构和功能。
类似化合物:
十三烷: 一种直链烷烃,化学式为C13H28,没有乙基亚甲基基团。
7-甲基十三烷: 结构相似,但用甲基基团代替乙基亚甲基基团。
7-乙基十三烷: 在第七个位置包含乙基基团,而不是乙基亚甲基基团。
独特性: 7-乙基亚甲基十三烷的独特性在于乙基亚甲基基团的存在,该基团赋予其与类似物相比,独特的化学反应性和潜在应用。这种结构特征允许发生特定相互作用和反应,而类似物中没有乙基亚甲基基团则无法实现这些相互作用和反应。
相似化合物的比较
Tridecane: A straight-chain alkane with the formula C13H28, lacking the ethylidene group.
7-Methyltridecane: Similar structure but with a methyl group instead of an ethylidene group.
7-Ethyltridecane: Contains an ethyl group at the seventh position instead of an ethylidene group.
Uniqueness: 7-Ethylidenetridecane is unique due to the presence of the ethylidene group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This structural feature allows for specific interactions and reactions that are not possible with similar compounds lacking the ethylidene group.
属性
CAS 编号 |
91586-17-3 |
|---|---|
分子式 |
C15H30 |
分子量 |
210.40 g/mol |
IUPAC 名称 |
7-ethylidenetridecane |
InChI |
InChI=1S/C15H30/c1-4-7-9-11-13-15(6-3)14-12-10-8-5-2/h6H,4-5,7-14H2,1-3H3 |
InChI 键 |
IFDOUXGADWEMPU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=CC)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12006405.png)
![(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006407.png)






![N'-{(E)-[4-(methylthio)phenyl]methylidene}-1H-benzimidazole-6-carbohydrazide](/img/structure/B12006446.png)
